Menitrazepam
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Overview
Description
Menitrazepam is a benzodiazepine derivative known for its hypnotic properties. It is structurally similar to tetrazepam and nimetazepam, with the 7-chloro group of tetrazepam replaced by a nitro group. This compound is primarily used as a hypnotic agent in the treatment of insomnia, exhibiting strong sedative, anticonvulsant, muscle relaxant, and anxiolytic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menitrazepam involves the cyclization of appropriate precursors to form the benzodiazepine core. One common method includes the reaction of 2-amino-5-nitrobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the cyclohexene-substituted benzodiazepine structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Menitrazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various nitro, amino, and substituted benzodiazepine derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Menitrazepam has several scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic potential in treating insomnia, anxiety, and seizure disorders.
Industry: Utilized in the development of new hypnotic and anxiolytic agents.
Mechanism of Action
Menitrazepam exerts its effects by binding to central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This binding enhances GABA activity, leading to increased inhibitory neurotransmission. The result is a calming effect on the central nervous system, which manifests as sedation, muscle relaxation, and anxiolysis .
Comparison with Similar Compounds
Tetrazepam: Known for its muscle relaxant properties.
Nimetazepam: Used primarily as a hypnotic and anxiolytic agent.
Nitrazepam: Commonly used for its anticonvulsant and hypnotic effects.
Menitrazepam’s unique structure and pharmacological properties make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
28781-64-8 |
---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H17N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3 |
InChI Key |
CMFUDRPCXZQTOM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |
28781-64-8 | |
Origin of Product |
United States |
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